tert-Butyl (3-bromopyridin-4-yl)carbamate
Overview
Description
tert-Butyl (3-bromopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (3-bromopyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyridine followed by the introduction of the tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and subsequent carbamate formation using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromopyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to form dehalogenated products.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromopyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbamate group. The bromine atom can act as a leaving group in substitution reactions, while the carbamate group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
- tert-Butyl (3-bromopyridin-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (3-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (3-bromopyridin-4-yl)carbamate is unique due to the position of the bromine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo.
- tert-Butyl (3-bromopyridin-2-yl)carbamate has the bromine atom at a different position, leading to variations in its chemical behavior and applications.
- tert-Butyl (5-bromopyridin-3-yl)carbamate has a similar structure but with the bromine atom at the 5-position, affecting its reactivity and potential uses.
- tert-Butyl (3-chloropyridin-4-yl)carbamate has a chlorine atom instead of bromine, which can result in different reactivity and applications due to the different properties of chlorine compared to bromine .
Properties
IUPAC Name |
tert-butyl N-(3-bromopyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNTUECLIOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443829 | |
Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257937-08-9 | |
Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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